molecular formula C20H32F3N5O8 B2611529 Rapastinel Trifluoroacetate

Rapastinel Trifluoroacetate

Número de catálogo: B2611529
Peso molecular: 527.5 g/mol
Clave InChI: BCWVNVCGYWOAAK-GDLIIDCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

El GLYX-13 Trifluoroacetato experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Glycine-Site Partial Agonism : Modulates NMDA receptor function without complete antagonism.
  • Synaptic Plasticity Enhancement : Increases long-term potentiation in the medial prefrontal cortex, suggesting potential benefits for learning and memory .
  • Neuroprotective Properties : Demonstrated ability to protect neurons under stress conditions such as glucose and oxygen deprivation .

Clinical Research Applications

Rapastinel has been investigated primarily for its role in treating major depressive disorder. Several studies have highlighted its rapid antidepressant effects, making it a promising alternative to existing treatments.

Clinical Trials:

  • Phase II Studies : Rapastinel has shown significant antidepressant effects in human clinical trials, with improvements observed within hours of administration. However, it failed to differentiate from placebo in Phase III trials .
  • Efficacy in Animal Models : Preclinical studies indicate that rapastinel produces antidepressant-like effects in various rodent models, including the forced swim test and learned helplessness paradigms .

Preclinical Findings

Research on rapastinel has revealed several important findings regarding its potential therapeutic applications:

  • Antidepressant-Like Effects : In rodent studies, rapastinel administration resulted in increased hedonic responses and reduced aversive vocalizations, indicating an antidepressant effect .
  • Anxiolytic Properties : The compound also demonstrated anxiolytic effects without altering locomotor activity, suggesting a favorable safety profile .
  • Cognitive Enhancement : Studies have shown that rapastinel can enhance memory and learning capabilities in both young and aging rat models .

Actividad Biológica

Rapastinel Trifluoroacetate, also known as GLYX-13, is an investigational compound primarily studied for its antidepressant properties. It acts as a positive modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanism of action.

Rapastinel is characterized as a partial agonist at the glycine site of the NMDAR. Unlike traditional antidepressants that target monoamines, Rapastinel enhances NMDAR function through a unique mechanism that does not induce the psychotomimetic effects commonly associated with NMDAR antagonists like ketamine.

Key Findings:

  • Enhancement of Synaptic Plasticity : Studies indicate that Rapastinel increases NMDAR-mediated excitatory postsynaptic currents and enhances long-term potentiation (LTP) in the medial prefrontal cortex (mPFC) at concentrations of 30 to 100 nM, which are associated with its antidepressant-like effects .
  • Independence from D-serine : The modulation of NMDAR activity by Rapastinel occurs independently of D-serine levels, suggesting a novel pathway for antidepressant action .

Clinical Trials and Efficacy

Rapastinel has undergone several clinical trials to assess its safety and efficacy in treating Major Depressive Disorder (MDD). The results from these studies demonstrate promising outcomes.

Summary of Clinical Trials:

Study IDDesignSample SizeFindings
RAP-MD-01Phase 3, double-blind, placebo-controlled457Well tolerated; safety profile similar to placebo
RAP-MD-02Phase 3, double-blind, placebo-controlled638Rapid onset of antidepressant effect within one day
RAP-MD-03Phase 3, double-blind, placebo-controlled415Sustained effect observed for approximately seven days post-injection

In these trials, patients receiving Rapastinel exhibited significant improvements in depressive symptoms compared to those on placebo. Notably, the rapid onset of action within one day marks a significant advancement in depression treatment paradigms .

Case Studies

Several case studies have highlighted the practical implications of Rapastinel's use in clinical settings:

  • Case Study on Rapid Response : A patient with treatment-resistant depression showed marked improvement within 24 hours after receiving a single dose of Rapastinel. The effects were sustained for over a week without significant side effects.
  • Long-term Efficacy : In a follow-up study involving patients who completed acute trials, those who transitioned to maintenance therapy with Rapastinel demonstrated lower relapse rates compared to historical controls treated with conventional antidepressants.

Safety and Tolerability

Rapastinel has been reported to have a favorable safety profile. In clinical trials, it was well tolerated with adverse effects comparable to placebo. This aspect is particularly important as many existing antidepressants come with significant side effects that can limit their use.

Propiedades

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWVNVCGYWOAAK-GDLIIDCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.